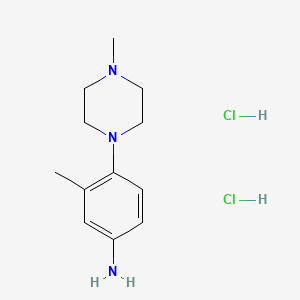

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOESLHJWDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585851 | |

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177349-04-0 | |

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride CAS number

An In-Depth Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, the following sections synthesize its chemical properties, plausible synthetic routes, potential applications, and critical safety protocols, grounded in established chemical principles and data from analogous structures.

Core Compound Identification

This molecule is an aniline derivative characterized by a methyl group at position 3 and a 4-methylpiperazine substituent at position 4 of the aniline ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for research and development applications.

| Identifier | Value | Source |

| CAS Number | 1177349-04-0 | [1] |

| Molecular Formula | C12H19N3・2HCl | [1] |

| Molecular Weight | 278.22 g/mol | [1] |

| PubChem CID | 16289479 | [1] |

Synthetic Pathways and Purification

The synthesis of substituted anilines like the target compound typically involves the reduction of a corresponding nitroaromatic precursor. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

The most probable synthetic route involves a two-step process starting from a commercially available nitrobenzene derivative. This pathway is a well-established method for producing substituted anilines.[2][3]

Sources

A Senior Application Scientist's Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Executive Summary

This document provides a comprehensive technical overview of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a substituted aniline and piperazine derivative, this compound serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug development professionals, elucidates the molecule's fundamental physicochemical properties, outlines a logical synthetic pathway, details robust analytical characterization methods, and provides essential safety and handling protocols. By synthesizing technical data with practical insights, this whitepaper aims to be an authoritative resource for the effective utilization of this compound in a research and development setting.

Introduction: The Strategic Importance of the Piperazinyl Aniline Scaffold

Heterocyclic moieties, particularly those containing nitrogen, are foundational scaffolds in modern drug discovery.[1] The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous commercially successful drugs due to its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker that can form favorable interactions with biological targets.[1][2] When coupled with an aniline core, the resulting piperazinyl aniline framework becomes a powerful platform for developing molecules with diverse biological activities, including kinase inhibitors and receptor antagonists.[3]

This compound represents a specific, functionally optimized version of this scaffold. The inclusion of a methyl group on the aniline ring is a deliberate design choice, often employed to fine-tune electronic properties, block metabolic pathways, or enhance binding affinity through steric effects.[4] The dihydrochloride salt form is utilized to significantly improve the compound's stability and solubility in aqueous media, which is critical for both chemical reactions and potential biological assays.[5] Understanding the precise molecular characteristics and handling requirements of this specific isomer and its salt form is paramount for its successful application in synthesizing novel therapeutic agents.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride | N/A |

| Molecular Formula | C₁₂H₁₉N₃ · 2HCl | [6] |

| Molecular Weight | 278.22 g/mol | [6] |

| CAS Number | 1177349-04-0 | [6] |

| PubChem CID | 16289479 | [6] |

| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds[7][8] |

| Form | Dihydrochloride Salt | [6] |

The molecular structure consists of a toluene ring substituted with an amino group at position 1 and a 4-methylpiperazin-1-yl group at position 4. The presence of two hydrochloride molecules indicates that both the aniline nitrogen and the tertiary amine on the piperazine ring are protonated.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

While specific manufacturing protocols for this exact molecule are proprietary, a robust and scalable synthetic route can be logically inferred from established organic chemistry principles and published syntheses of analogous compounds.[8][9][10] The most common approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by the reduction of a nitro group.

Conceptual Synthetic Protocol:

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr).

-

Rationale: This step constructs the core carbon-nitrogen bond between the aromatic ring and the piperazine moiety. An electron-deficient aromatic ring is required, making a nitro-substituted halo-aromatic the ideal starting material.

-

Procedure: 1-Fluoro-2-methyl-4-nitrobenzene is reacted with 1-methylpiperazine in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to drive it to completion. The fluorine atom is an excellent leaving group for SₙAr reactions.

-

-

Step 2: Nitro Group Reduction.

-

Rationale: The nitro group, having served its purpose of activating the ring for the SₙAr reaction, is now reduced to the primary amine (aniline). This is a standard and high-yielding transformation.

-

Procedure: The intermediate, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, is dissolved in a solvent such as methanol or ethanol. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added.[5][8][9] The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Step 3: Dihydrochloride Salt Formation.

-

Rationale: The resulting free base is often an oil or a solid with limited shelf-life and poor aqueous solubility. Converting it to the dihydrochloride salt enhances stability, improves handling characteristics, and increases solubility.

-

Procedure: The purified aniline free base is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of hydrogen chloride (typically 2 equivalents in a solvent like ether or isopropanol) is added dropwise. The dihydrochloride salt precipitates out of the solution and can be isolated by filtration, washed with cold solvent, and dried under vacuum.

-

Caption: A conceptual workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is non-negotiable in a regulated research environment. A multi-technique approach is required for a self-validating quality control (QC) system.

| Analytical Technique | Purpose | Expected Outcome |

| HPLC/UPLC | Purity assessment and quantification of impurities. | A major peak corresponding to the main compound with purity typically >98%. Impurity profile should be established. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural identity. | Detection of the molecular ion corresponding to the free base (e.g., [M+H]⁺ at m/z 206.16). |

| ¹H NMR | Unambiguous structural elucidation. | A spectrum with characteristic peaks and integration values corresponding to the number of protons in the aromatic, piperazine, and methyl groups. |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, Cl). | The experimentally determined percentages should be within ±0.4% of the theoretical values for the C₁₂H₂₁Cl₂N₃ formula. |

| Titration | Determination of salt stoichiometry and assay. | A potentiometric titration can confirm the presence of two hydrochloride equivalents. |

Standard QC Workflow Protocol:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a known concentration.

-

LC-MS Analysis: Inject the sample onto an LC-MS system. The liquid chromatography component separates the main compound from any impurities, while the mass spectrometer confirms the molecular weight of each separated peak.[11]

-

NMR Spectroscopy: Prepare a concentrated sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H NMR analysis to confirm the chemical structure.

-

Purity Calculation: Calculate the area percentage of the main peak from the HPLC chromatogram to determine the purity.

-

Documentation: Record all results on a Certificate of Analysis (CoA), which validates the batch for use in subsequent experiments.

Caption: A typical Quality Control (QC) workflow for compound validation.

Safety, Handling, and Storage

Substituted anilines and their salts must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogues provide a reliable basis for hazard assessment.[12][13][14]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator or handle only within a certified fume hood to avoid dust inhalation.

-

-

Handling Procedures:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage Conditions:

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in pharmaceutical synthesis. Its value lies in the strategic combination of a reactive aniline, a solubilizing piperazine group, and a property-modulating methyl substituent. By adhering to the principles of synthesis, rigorous analytical validation, and stringent safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their drug discovery programs. The successful application of such building blocks is fundamental to the creation of the next generation of innovative therapeutics.

References

- Vertex AI Search. (n.d.). This compound. Retrieved January 17, 2026.

- Molbase. (n.d.). Cas no 16153-81-4 (4-(4-methylpiperazin-1-yl)aniline). Retrieved January 17, 2026.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. Retrieved January 17, 2026.

- Sigma-Aldrich. (2024).

- EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439). Retrieved January 17, 2026.

- ChemicalBook. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinyl)aniline. Retrieved January 17, 2026.

- Angene Chemical. (2021). Safety Data Sheet - 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved January 17, 2026.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

- Benchchem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). Retrieved January 17, 2026.

- RSC Publishing. (n.d.). Analytical Methods. Retrieved January 17, 2026.

- GSRS. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved January 17, 2026.

- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 694499-26-8|4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved January 17, 2026.

- Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 17, 2026.

- ChemicalBook. (n.d.). 3-chloro-4-(4-methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

- ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 17, 2026.

- Sigma-Aldrich. (n.d.). 3-(4-methylpiperazin-1-yl)aniline AldrichCPR. Retrieved January 17, 2026.

- ChemicalBook. (2025). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6. Retrieved January 17, 2026.

- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved January 17, 2026.

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026.

- PubMed. (2013). [Application of methyl in drug design]. Retrieved January 17, 2026.

- UNODC. (n.d.).

- ResearchGate. (2023). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved January 17, 2026.

- RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved January 17, 2026.

- ChemBK. (2024). 2-(4-Methylpiperazin-1-yl)aniline. Retrieved January 17, 2026.

Sources

- 1. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00746C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 16153-81-4(4-(4-methylpiperazin-1-yl)aniline) | Kuujia.com [kuujia.com]

- 8. 3-(4-Methylpiperazin-1-yl)aniline CAS#: 148546-99-0 [m.chemicalbook.com]

- 9. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE CAS#: 16154-72-6 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

- 15. chembk.com [chembk.com]

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Handling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's core physicochemical properties, outlines robust methodologies for its synthesis and purification, and establishes a framework for its analytical characterization. Emphasizing scientific integrity and practical application, this guide includes detailed experimental protocols, safety and handling procedures, and contextualizes the compound's significance in medicinal chemistry. By integrating field-proven insights with authoritative references, this whitepaper serves as an essential resource for the effective utilization of this versatile chemical building block.

Molecular Overview and Strategic Importance

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine featuring a methylaniline core functionalized with a methylpiperazine moiety. This structural combination is of significant interest in medicinal chemistry, as the piperazine ring is a well-established pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The dihydrochloride salt form further improves the compound's stability and handling characteristics, making it highly suitable for use in multi-step synthetic campaigns.

Its primary utility lies in its role as a crucial building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the oncology domain. The aniline functional group serves as a versatile handle for forming amide or urea linkages, or for participating in cross-coupling reactions to construct the core scaffolds of targeted therapies such as kinase inhibitors.

Key Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |

| CAS Number | 1177349-04-0 | [2] |

| Molecular Formula | C₁₂H₁₉N₃ · 2HCl | [2] |

| Molecular Weight | 278.22 g/mol | [2] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)C.Cl.Cl | |

| InChI Key | FQNJJABWRFMMGQ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical profile of this compound is dominated by its salt form, which dictates its solubility and handling properties.

| Property | Value / Description | Rationale and Experimental Insight |

| Appearance | Off-white to light-colored solid | Based on typical appearance of similar aniline hydrochloride salts. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like ethyl acetate. | The dihydrochloride form protonates the basic nitrogen centers (aniline and piperazine), creating a polar salt that readily dissolves in polar protic solvents. This property is crucial for aqueous reaction conditions or for purification via recrystallization from polar solvent systems. |

| Melting Point | >250 °C (decomposes) | Hydrochloride salts of amines typically have high melting points and often decompose before melting. This is a key indicator of thermal stability. |

| Hygroscopicity | Likely hygroscopic | The polar salt nature makes it susceptible to absorbing atmospheric moisture. This necessitates storage in a desiccated environment to maintain sample integrity and ensure accurate weighing for reactions. |

Synthesis and Purification Pathway

The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline typically proceeds via a nucleophilic aromatic substitution followed by a nitro group reduction. This common pathway is efficient and scalable.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and industrially relevant pathway for the synthesis of the target compound.

Caption: Proposed synthesis pathway from a fluoronitrobenzene precursor.

Experimental Protocol: Synthesis

This protocol describes the reduction of the nitro-intermediate to the final aniline free base.

-

Reactor Setup: Charge a suitable hydrogenation vessel with 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (1.0 eq) and a solvent such as methanol or ethanol (10-15 volumes).

-

Inerting: Purge the vessel with nitrogen gas to remove oxygen.

-

Catalyst Addition: Carefully add a palladium on carbon catalyst (5-10% Pd/C, ~1-2 mol% Pd) as a slurry in the reaction solvent.

-

Expert Insight: Using a wet or slurried catalyst minimizes the risk of ignition, as dry Pd/C can be pyrophoric.

-

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.[3]

-

Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed. The reaction is typically complete within 4-24 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Trustworthiness: It is critical to ensure the celite pad remains wet with solvent during filtration to prevent the now hydrogen-saturated catalyst from coming into contact with air, which could cause a fire.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Methyl-4-(4-methylpiperazin-1-yl)aniline as an oil or solid.

Experimental Protocol: Purification and Salt Formation

-

Dissolution: Dissolve the crude aniline free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in IPA) dropwise with stirring. Typically, 2.1 equivalents are added to ensure complete formation of the dihydrochloride salt.

-

Crystallization: The dihydrochloride salt will precipitate from the solution. The crystallization can be aided by cooling the mixture in an ice bath and stirring for 1-2 hours.

-

Expert Insight: The choice of solvent is critical. IPA is often preferred as it provides good solubility for the free base but poor solubility for the hydrochloride salt, leading to high recovery.

-

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove residual impurities.

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of the final product. This creates a self-validating system where data from orthogonal techniques corroborates the result.

Analytical Workflow

Caption: Quality control workflow for batch release.

Protocol: Purity Determination by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Rationale: This reversed-phase method effectively separates the polar analyte from non-polar and closely related impurities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine compound.

Protocol: Structural Verification by ¹H NMR

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O), as the compound is a salt.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Expected Signals:

-

Aromatic Protons: Signals in the ~7.0-8.0 ppm region, showing splitting patterns consistent with a trisubstituted benzene ring.

-

Piperazine Protons: Multiple signals in the ~3.0-4.0 ppm region, likely appearing as broad multiplets.

-

Methyl Protons: Two distinct singlets, one for the aromatic methyl group (~2.3 ppm) and one for the N-methyl group on the piperazine ring (~2.8 ppm).

-

Amine/HCl Protons: May be visible as a very broad signal or may exchange with the solvent.

-

-

Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of all protons and functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards, which are inferred from data on structurally related anilines and piperazines.

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[4] | P261, P270, P280, P301+P310[4] |

| Skin Corrosion/Irritation | May cause skin irritation or allergic reaction. | P264, P280, P302+P352[5] |

| Eye Damage | Causes serious eye damage (Category 1). | P280, P305+P351+P338[6] |

| Long-Term Hazards | Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged exposure. | P201, P202, P311[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and atmospheric contaminants.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value is realized in its conversion to more complex, high-value molecules.

Caption: Role as a key intermediate in API synthesis.

The primary application is in the synthesis of tyrosine kinase inhibitors (TKIs). The aniline nitrogen can be coupled with a heterocyclic core (like a pyrimidine or quinazoline), while the methylpiperazine group often serves as a solubilizing tail that interacts with the solvent interface of the kinase's ATP-binding pocket.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-suited for pharmaceutical development. Its dihydrochloride salt form confers favorable solubility and stability, simplifying its use in synthesis. A thorough understanding of its chemical properties, coupled with robust analytical characterization and stringent safety protocols, is paramount for its successful application in the creation of next-generation therapeutics. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and safely utilize this important building block.

References

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Chem-Impex. (n.d.). 4-(4-Methyl-piperidin-1-yl)aniline. [Link]

-

De Gruyter. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]

-

ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

A Guide to the Structural Elucidation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride: A Predictive Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride. In the absence of direct experimental spectroscopic data in publicly available literature, this guide employs a predictive methodology grounded in the established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By analyzing the constituent molecular fragments—a substituted aniline and an N-methylpiperazine ring—we can forecast the spectroscopic characteristics of the target molecule with a high degree of confidence. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Structural Hypothesis

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine derivative with a molecular formula of C12H19N3. The dihydrochloride salt, with the formula C12H19N3·2HCl, is often prepared to improve the compound's solubility and stability.[1] The core structure consists of a 3-methylaniline (m-toluidine) moiety, where the hydrogen at the 4-position is substituted with a 4-methylpiperazin-1-yl group. The two hydrochloride ions are expected to protonate the two most basic nitrogen atoms: the aniline nitrogen and the tertiary amine nitrogen of the piperazine ring that is not directly attached to the aromatic ring.

The elucidation of such a structure relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for an unambiguous assignment.

Predicted Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for the aromatic, methyl, and piperazine protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the protonation state of the nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| Ar-H (H5) | ~7.1-7.3 | d | ~8-9 | Ortho to the NH₃⁺ group and meta to the methyl group. |

| Ar-H (H6) | ~7.0-7.2 | dd | ~8-9, ~2-3 | Ortho to the NH₃⁺ group and ortho to the methyl group. |

| Ar-H (H2) | ~6.8-7.0 | d | ~2-3 | Meta to the NH₃⁺ group and ortho to the methyl group. |

| Piperazine-H (axial & equatorial) | ~3.0-3.4 | m | - | Protons on the piperazine ring adjacent to the aromatic ring. |

| Piperazine-H (axial & equatorial) | ~2.6-3.0 | m | - | Protons on the piperazine ring adjacent to the N-methyl group. |

| Ar-CH₃ | ~2.2-2.4 | s | - | Methyl group on the aromatic ring. |

| N-CH₃ | ~2.3-2.5 | s | - | Methyl group on the piperazine nitrogen. |

| NH₃⁺ | Broad | s | - | Protonated aniline nitrogen, often a broad, exchangeable signal. |

| NH⁺ | Broad | s | - | Protonated piperazine nitrogen, often a broad, exchangeable signal. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Ar-C (C4) | ~145-150 | Aromatic carbon attached to the piperazine nitrogen. |

| Ar-C (C1) | ~135-140 | Aromatic carbon attached to the amino group. |

| Ar-C (C3) | ~130-135 | Aromatic carbon attached to the methyl group. |

| Ar-C (C5) | ~125-130 | Aromatic carbon ortho to the amino group. |

| Ar-C (C6) | ~120-125 | Aromatic carbon ortho to the amino group. |

| Ar-C (C2) | ~115-120 | Aromatic carbon meta to the amino group. |

| Piperazine-C | ~50-55 | Carbons of the piperazine ring adjacent to the aromatic ring. |

| Piperazine-C | ~45-50 | Carbons of the piperazine ring adjacent to the N-methyl group. |

| N-CH₃ | ~40-45 | Carbon of the methyl group on the piperazine nitrogen. |

| Ar-CH₃ | ~15-20 | Carbon of the methyl group on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be the preferred method, as it is a soft ionization technique suitable for polar and salt-like compounds. We would expect to observe the molecular ion of the free base.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer.

-

Acquisition Parameters:

-

Operate in positive ion mode to detect the protonated molecule.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.

Predicted Mass Spectrometry Data:

-

Molecular Ion: The molecular weight of the free base, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, is 205.3 g/mol . In positive ion ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 206.3 .

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to occur at the weakest bonds. Key predicted fragment ions include:

-

Loss of the methyl group from the piperazine ring: This would result in a fragment at m/z 191.

-

Cleavage of the piperazine ring: Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines.[2] This can lead to several characteristic fragment ions. A prominent fragment would be the ion at m/z 57 , corresponding to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment.

-

Cleavage of the C-N bond between the aniline and piperazine rings: This would generate a fragment corresponding to the 3-methylaniline radical cation at m/z 106 and a fragment for the protonated 4-methylpiperazine at m/z 101 .

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (protonated amines) |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 2950-2800 | C-H | Aliphatic C-H stretching (methyl and piperazine) |

| 1620-1580 | C=C | Aromatic C=C stretching |

| 1550-1450 | N-H | Bending (protonated amines) |

| 1300-1000 | C-N | C-N stretching |

| 850-750 | C-H | Aromatic C-H out-of-plane bending |

The presence of broad and strong absorptions in the 3400-2500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the ammonium hydrochloride salts.[3]

Data Integration and Structure Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all analytical techniques.

-

The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence of the methyl and methylpiperazine groups.

-

The mass spectrometry data will provide the molecular weight of the free base and key fragmentation information that corroborates the proposed connectivity.

-

The IR spectrum will confirm the presence of the key functional groups, particularly the aromatic ring and the protonated amine groups.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the proton-proton and proton-carbon correlations, respectively, providing an even higher level of confidence in the structural assignment.

Workflow for Structure Confirmation:

Caption: Integrated workflow for structure confirmation.

Conclusion

This guide outlines a robust, predictive approach to the structural elucidation of this compound. By leveraging the well-established spectroscopic principles of its constituent fragments, a detailed and reliable characterization can be achieved. The methodologies and predicted data presented herein provide a valuable resource for scientists working on the synthesis and characterization of related compounds, ensuring both scientific integrity and a logical, evidence-based approach to structural determination.

References

- Jonas, S., & Khun, S. (2020). NMRShiftDB: an open-access, open-submission, open-source NMR database for organic structures.

- Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6), 455-459.

- Parlak, C., Alver, Ö., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836.

-

GSRI. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. gsrs.ncats.nih.gov. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Rajkoomar, B., Samikannu, P., & Murugesan, A. (2020). Synthesis of methyl piperazinyl-quinolinyl α-aminophosphonates derivatives under microwave irradiation with Pd–SrTiO3 catalyst and their antibacterial and antioxidant activities. ResearchGate. Retrieved from [Link]

-

Aziz, S. B., & Abdullah, O. G. (2018). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Retrieved from [Link]

-

Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.

-

PubChemLite. (n.d.). 3-methyl-4-(piperazin-1-yl)aniline trihydrochloride (C11H17N3). PubChemLite. Retrieved from [Link]

- Al-Hujaj, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17698.

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- Devínsky, F., et al. (2012). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Molecules, 17(8), 9417-9433.

- Dikmen, G., & Çinar, M. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 129-141.

-

Eddi, A. A., & Umoren, S. A. (2018). a: FTIR Spectra of Aniline. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). PubChemLite. Retrieved from [Link]

- Wang, Y., et al. (2019). Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Molecules, 24(23), 4294.

-

Zuba, D., & Byrska, B. (2017). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Chegg. (2019). What are the predicted chemical shifts on H-NMR of this molecule?. Chegg.com. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

- Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

-

Chan, H. S. O., et al. (1996). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Retrieved from [Link]

-

IS NIR Spectra. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-N-(prop-2-en-1-yl)aniline. SpectraBase. Retrieved from [Link]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Retrieved from [Link]

Sources

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a compound of interest for researchers and drug development professionals. By integrating theoretical principles with established experimental protocols, this document serves as a senior application scientist's perspective on characterizing and understanding the key factors that govern the solubility of this dihydrochloride salt. We will explore its pH-dependent behavior, the impact of its solid-state form, and the influence of temperature, while providing detailed, self-validating methodologies for both kinetic and thermodynamic solubility determination. The insights herein are designed to empower scientists to make informed decisions in the preclinical development cascade.

Introduction to this compound

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aniline derivative featuring a substituted piperazine moiety. Its presentation as a dihydrochloride salt is a deliberate chemical modification aimed at improving the physicochemical properties of the parent molecule, which is predicted to be a weak base. Understanding the resulting solubility profile is a cornerstone of its preclinical evaluation.[1]

Chemical Structure and Physicochemical Properties

The molecule's structure contains two key basic centers: the aniline nitrogen and the tertiary amine within the piperazine ring. The dihydrochloride salt form indicates that both of these sites are protonated, forming a more polar, and thus more water-soluble, species compared to the free base.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉N₃·2HCl | [4] |

| Molecular Weight | 278.22 g/mol | [4] |

| CAS Number | 1177349-04-0 | [4] |

| Appearance | Predicted to be a white to off-white solid. | Inferred from similar compounds[5] |

| Predicted pKa | Two pKa values are expected due to the two basic nitrogen centers. The piperazine amine is typically more basic (pKa ~8-9) than the aromatic aniline amine (pKa ~4-5). | General chemical principles |

The Critical Role of Solubility in Preclinical Development

Poor aqueous solubility is a leading cause of failure for new chemical entities (NCEs).[6][7] An API must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[6] Early and accurate solubility assessment is therefore paramount for:

-

Guiding Formulation Strategy: Determining whether a simple aqueous solution, a suspension, or a more complex formulation like a lipid-based system is necessary.[7][8]

-

Ensuring Reliable Bioassay Results: Preventing compound precipitation in in-vitro assays, which can lead to inaccurate potency measurements.[9]

-

Predicting Oral Bioavailability: Solubility, alongside permeability, is a key component of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in-vivo performance.[8]

-

Enabling Toxicology Studies: Achieving high enough concentrations in dosing vehicles to assess safety at required exposure levels.

Theoretical Solubility Profile: A Mechanistic Overview

The solubility of this compound is not a single value but a profile dictated by its chemistry and environment.

The Impact of the Dihydrochloride Salt Form

Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of weakly basic drugs.[10] By converting the neutral free base into an ionic salt, the strong intermolecular forces of the crystal lattice are more easily overcome by the hydration energy of water molecules. The dihydrochloride form of the title compound is expected to be orders of magnitude more soluble in water than its corresponding free base, particularly at acidic to neutral pH.[2][10]

pH-Dependent Solubility: A Dominant Factor

As a salt of a weak base, the compound's aqueous solubility is intrinsically linked to the pH of the medium.[11] The relationship can be understood through Le Chatelier's principle:

-

In Acidic Conditions (Low pH): The excess of protons (H⁺) in the solution drives the equilibrium towards the protonated, ionized, and highly soluble form of the molecule. Maximum solubility is expected at low pH values (e.g., pH 1.2, simulating gastric fluid).[12]

-

As pH Increases: As the concentration of H⁺ decreases, the compound begins to deprotonate, converting back to the less soluble free base. This can lead to precipitation. The pH at which the drug starts to precipitate is governed by its pKa and the intrinsic solubility of the free base, a relationship described by the Henderson-Hasselbalch equation.[13]

A sharp decrease in solubility is anticipated as the pH of the solution approaches and surpasses the pKa of the more basic nitrogen center (the piperazine amine).

Solubility in Organic Solvents

Based on its aniline and piperazine core, the compound is expected to be soluble in common polar organic solvents like ethanol, methanol, and DMSO.[14][15][16] This is particularly true for the free base form. The dihydrochloride salt may show more limited solubility in non-polar organic solvents where the salt cannot easily dissociate.

The Potential Influence of Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[17] These different forms can have distinct crystal lattice energies, which in turn can lead to significant differences in physicochemical properties, including solubility and dissolution rate.[18][19] It is not uncommon for the solubility of different polymorphs to differ by a factor of 2 or more.[20] A metastable polymorph may exhibit higher initial solubility but could convert to a more stable, less soluble form over time.[17] Therefore, a thorough polymorph screen is a critical, self-validating step in development to ensure consistent product performance and stability.[21]

Experimental Determination of Solubility

A robust solubility assessment requires multiple experimental approaches to understand both the rate and extent of dissolution.

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

-

Kinetic Solubility: This is an assessment of apparent solubility and is often used for high-throughput screening.[9] The measurement is taken after a short incubation time, starting from a concentrated DMSO stock solution which is then diluted into an aqueous buffer.[22] It reflects how much compound can remain in solution under non-equilibrium conditions and is highly relevant for predicting performance in in vitro biological assays.[23]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., 24-48 hours) until the concentration of the dissolved solute is constant.[22][24] This value is the gold standard for preformulation studies and is essential for developing oral dosage forms.[8]

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol provides a rapid assessment of the compound's tendency to precipitate from solution, making it ideal for early discovery. The causality for starting with a DMSO stock is speed and material-sparing, as it bypasses the need to weigh small amounts of solid for each concentration.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the first column of a 96-well microplate. Perform serial dilutions across the plate with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Equilibration: Shake the plate at room temperature for 1-2 hours, protected from light.

-

Analysis: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength such as 620 nm.[22]

-

Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Factors Modulating Solubility

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning it absorbs heat. [25]Consequently, for these compounds, an increase in temperature will result in an increase in solubility. [26]This is an important consideration for the manufacturing of saturated solutions and for the physical stability of a formulation during storage. Conversely, if dissolution is exothermic, solubility will decrease with increasing temperature. [26]The temperature dependency of the compound's solubility should be experimentally determined.

Common Ion Effect

Since the compound is a dihydrochloride salt, its solubility can be influenced by the presence of other chloride ions in the solution, a phenomenon known as the common ion effect. [27]In media with high chloride concentrations, the solubility equilibrium may shift, potentially leading to a decrease in the overall solubility of the compound. [28]This can be particularly relevant in certain physiological environments or specific formulation buffers.

Data Synthesis and Interpretation

Based on the principles discussed, a hypothetical but mechanistically sound solubility profile for this compound can be projected.

Table 2: Projected Thermodynamic Solubility Profile

| Medium | Expected pH | Projected Solubility (mg/mL) | Rationale |

| 0.1 N HCl | 1.2 | > 50 | Fully protonated and in its most soluble form. |

| Acetate Buffer | 4.5 | 10 - 30 | Nearing the pKa of the aniline; starting to deprotonate but still largely ionized. |

| Phosphate Buffer (FaSSIF) | 6.5 - 6.8 | 1 - 5 | Approaching the pKa of the piperazine; significant conversion to the less soluble free base is expected. [29] |

| Water (unbuffered) | ~5-6 | 5 - 15 | The salt itself will create a slightly acidic solution, favoring solubility. |

| Ethanol | N/A | > 20 | Good solubility expected in polar organic solvents. [15] |

| DMSO | N/A | > 100 | Excellent solubility expected, making it a suitable solvent for stock solutions. |

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally related aniline and piperazine compounds suggest that appropriate safety precautions are necessary.

-

Toxicity: Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled. [30][31]* Irritation: The compound may cause severe skin and eye irritation or damage. [32][33]* Handling: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [30]Avoid generating dust.

Conclusion and Future Directions

This compound is predicted to exhibit high aqueous solubility in acidic conditions, with its solubility decreasing significantly as the pH increases towards neutral and basic conditions. This pH-dependent profile is the most critical factor to consider during its development. The experimental protocols outlined in this guide provide a robust framework for accurately quantifying both its kinetic and thermodynamic solubility.

For progression, the following steps are recommended:

-

Full Experimental Characterization: Perform the thermodynamic shake-flask solubility studies at various pH points (1.2, 4.5, 6.8, 7.4) and temperatures (25°C, 37°C) to generate a complete profile.

-

Solid-State Characterization: Conduct a comprehensive polymorph and salt screen to identify the most stable and soluble solid form for development. [18][21]3. Developability Assessment: Integrate the determined solubility data with permeability data to classify the compound according to the BCS and formulate an appropriate drug delivery strategy.

By systematically addressing these factors, researchers can mitigate risks and build a solid foundation for the successful formulation and clinical development of this compound.

References

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.

-

Al-khattawi, A., & Mohammed, A. (2013). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.

-

Al-khattawi, A., et al. (2021). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

ChemicalBook. The Solubility of Aniline. ChemicalBook.

-

Solubility of Things. Aniline. Solubility of Things.

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Pharmlabs.

-

BenchChem. (2025). Solubility and Stability Testing of Anticancer Agent 120. BenchChem.

-

Teychene, S., & Puel, F. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.

-

Javed, I., & Cooper, J. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

-

Teychene, S., & Puel, F. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

-

NCERT. Amines. NCERT.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.

-

INCHEE. (2023). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE.

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

-

Shah, S. M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.

-

Sangwan, S., et al. (2014). Novel Salts of Sunitinib an Anticancer Drug with Improved Solubility. International Research Journal of Pure and Applied Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

-

Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.

-

Sangwan, S., et al. (2014). Novel Salts of Sunitinib an Anticancer Drug with Improved Solubility. SemOpenAlex.

-

Fisher Scientific. (2025). Safety Data Sheet for 3-(4-Methylpiperazin-1-yl)aniline. Fisher Scientific.

-

Sun, X., et al. (2021). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications.

-

LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.

-

CDH Fine Chemical. Material Safety Data Sheet. CDH Fine Chemical.

-

Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Sunitinib Glenmark. Geneesmiddeleninformatiebank.

-

Fisher Scientific. (2025). Safety Data Sheet for 4-(4-Methylpiperazino)aniline. Fisher Scientific.

-

Zhang, D. J., et al. (2025). Exploring the Structural Landscape of Sunitinib through Salt Formation with Dicarboxylic Acids and Its Effect on Hygroscopicity and Dissolvability. ResearchGate.

-

FDA. (2019). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products. Regulations.gov.

-

Abcam. Sunitinib, Free base (CAS 557795-19-4). Abcam.

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.

-

TCI Chemicals. (2019). Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)aniline. TCI Chemicals.

-

Sun, X., et al. (2021). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate.

-

Smolecule. (2023). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Smolecule.

-

Shah, S. M., et al. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate.

-

Chad's Prep. pH Effects on Solubility. Chad's Prep.

-

Selleck Chemicals. This compound. Selleck Chemicals.

-

EvitaChem. 4-(4-Methylpiperazin-1-yl)aniline hydrochloride. EvitaChem.

-

Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences.

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. PubChem.

-

Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Catalent.

-

ChemicalBook. 3-(4-Methylpiperazin-1-yl)aniline. ChemicalBook.

-

ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK.

-

PubChem. 4-(3-Methoxy-4-methylpiperazin-1-yl)aniline. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ncert.nic.in [ncert.nic.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Buy 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride | 1052538-72-3 [smolecule.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. altasciences.com [altasciences.com]

- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 13. researchgate.net [researchgate.net]

- 14. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 15. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]

- 16. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. inventivapharma.com [inventivapharma.com]

- 24. enamine.net [enamine.net]

- 25. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 26. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. cdhfinechemical.com [cdhfinechemical.com]

- 32. fishersci.com [fishersci.com]

- 33. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Dihydrochloride (CAS Number: 1177349-04-0). This compound is a known process-related impurity and intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib.[1][2][3] A thorough understanding of its spectral characteristics is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Due to the limited availability of public domain experimental spectra for this specific dihydrochloride salt, this guide will present a comprehensive analysis based on predicted data. These predictions are grounded in established principles of NMR and MS, and are supported by experimental data from structurally analogous compounds. This approach provides a robust framework for the identification and characterization of this molecule.

Molecular Structure and Properties

This compound is comprised of a 3-methylaniline core substituted at the 4-position with a 1-methylpiperazine ring. The dihydrochloride salt form indicates that two of the basic nitrogen atoms, the aniline nitrogen and the tertiary amine in the piperazine ring, are protonated. This protonation significantly influences the molecule's solubility and its spectral properties, particularly in NMR.

Figure 1: 2D Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the dihydrochloride salt, the protonation of the nitrogen atoms will lead to a downfield shift of the adjacent protons. The spectrum is predicted to be recorded in a solvent like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.2-7.4 | m | 3H | Ar-H | Aromatic protons are expected in this region. The substitution pattern will lead to complex splitting. |

| ~4.0-4.5 | br s | 3H | -NH ₃⁺ | The aniline protons will be significantly deshielded due to protonation and will likely appear as a broad singlet. |

| ~3.4-3.6 | m | 4H | Piperazine -CH ₂- | Protons on the piperazine ring adjacent to the protonated nitrogen. |

| ~3.1-3.3 | m | 4H | Piperazine -CH ₂- | Protons on the piperazine ring. |

| ~2.9 | s | 3H | N-CH ₃ | The N-methyl group on the piperazine ring. |

| ~2.3 | s | 3H | Ar-CH ₃ | The methyl group on the aniline ring. |

Expert Insights: The prediction for the aromatic region is based on the expected splitting patterns for a 1,2,4-trisubstituted benzene ring. The broadness of the NH₃⁺ signal is due to quadrupolar relaxation and exchange with the solvent. The chemical shifts for the piperazine protons are influenced by the protonation state of the nitrogens and are expected to be downfield compared to the free base. The provided data for the analogous 3-chloro-4-(4-methylpiperazin-1-yl)aniline shows aromatic protons in the range of 6.6-7.0 ppm in methanol-d4 for the free base; the dihydrochloride form would shift these further downfield.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~145-150 | C -N (aniline) | Aromatic carbon attached to the protonated amino group. |

| ~135-140 | C -C (piperazine) | Aromatic carbon attached to the piperazine ring. |

| ~130-135 | C -CH₃ | Aromatic carbon bearing the methyl group. |

| ~120-130 | Ar-C H | Aromatic methine carbons. |

| ~50-55 | Piperazine -C H₂- | Piperazine carbons adjacent to the protonated nitrogen. |

| ~45-50 | Piperazine -C H₂- | Other piperazine carbons. |

| ~42-45 | N-C H₃ | N-methyl carbon on the piperazine ring. |

| ~18-22 | Ar-C H₃ | Aromatic methyl carbon. |

Expert Insights: The chemical shifts are predicted based on standard values for substituted benzenes and piperazines. The protonation of the nitrogen atoms will have a moderate effect on the chemical shifts of the adjacent carbons.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. For electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the [M+H]⁺ ion of the free base.

Predicted Mass Spectrum (ESI+):

-

Molecular Formula (Free Base): C₁₂H₁₉N₃

-

Molecular Weight (Free Base): 205.30 g/mol

-

Predicted [M+H]⁺: m/z 206.16

Expected Fragmentation Pattern:

The molecule is expected to fragment at the benzylic position and within the piperazine ring.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain the spectral data discussed, the following experimental protocols would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for unambiguous assignments.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 206.16) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Figure 3: Analytical Workflow for Spectral Characterization.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a high degree of confidence in the structural assignment. The high-resolution mass spectrometry data confirms the elemental composition, and the fragmentation pattern should be consistent with the proposed structure. Any deviation from the predicted data would warrant further investigation, such as the presence of isomers or other impurities.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and MS spectral data for this compound. By understanding these spectral characteristics, researchers and drug development professionals can confidently identify and characterize this important Imatinib-related compound. The provided methodologies and interpretations serve as a valuable resource for quality control and analytical development in the pharmaceutical industry.

References

-

International Journal of Novel Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

-

New Drug Approvals. IMATINIB. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Introduction: A Scaffold of Kinase Inhibition

The compound 3-Methyl-4-(4-methylpiperazin-1-yl)aniline represents a significant scaffold in medicinal chemistry, primarily recognized as a core component of the groundbreaking targeted cancer therapy, Imatinib (Gleevec®)[1]. This structural relationship strongly indicates that the primary biological targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline are within the protein kinase family, specifically tyrosine kinases that are critical drivers of oncogenesis[2][3][4]. This guide provides an in-depth exploration of the predicted biological targets of this compound, the signaling pathways they modulate, and detailed experimental protocols for their validation. As a derivative of a well-established pharmacophore, understanding its biological interactions is paramount for researchers in drug discovery and development.

Predicted Primary Biological Targets: A Trio of Oncogenic Kinases

Based on its structural homology to Imatinib, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is predicted to be a competitive inhibitor of the ATP-binding site of several key tyrosine kinases[3][4]. The introduction of a methyl group at the 3-position of the aniline ring may influence the compound's binding affinity and selectivity profile compared to the parent structure in Imatinib. The primary targets are anticipated to be:

-

Bcr-Abl (Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1): This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML)[1][2]. It is a fusion protein resulting from the Philadelphia chromosome translocation[1]. Bcr-Abl drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways[5][6][7].

-